Pyridine-4-carbonyl chloride

Description

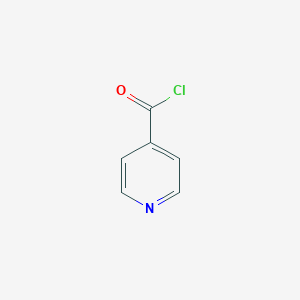

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQZKNOMKUSGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39178-35-3 | |

| Record name | Pyridine-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039178353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pyridine-4-Carbonyl Chloride from Isonicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-4-carbonyl chloride, also known as isonicotinoyl chloride, is a highly reactive and versatile chemical intermediate of significant importance in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring an electrophilic acyl chloride group on a pyridine scaffold, makes it a critical building block for introducing the isonicotinoyl moiety into a wide range of complex molecules.[1][2] This guide provides an in-depth exploration of the predominant synthetic route from isonicotinic acid, focusing on the widely adopted thionyl chloride method. We will dissect the underlying reaction mechanism, present detailed experimental protocols, evaluate alternative reagents, and address critical safety and analytical considerations to equip laboratory professionals with the knowledge for a safe, efficient, and successful synthesis.

Introduction: The Strategic Importance of Acyl Chlorides

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis.[3] Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as potent electrophiles for nucleophilic acyl substitution reactions.[4] This heightened reactivity stems from the substitution of a poor leaving group (hydroxyl, -OH) with an excellent leaving group (chloride, -Cl), greatly facilitating the synthesis of esters, amides, and anhydrides.[5]

This compound, in particular, is a sought-after reagent due to the prevalence of the pyridine motif in bioactive compounds.[6] This guide focuses on its most common and practical synthesis, providing the causal insights behind the procedural choices to ensure both reproducibility and a fundamental understanding of the chemistry at play.

Chlorinating Agents for Carboxylic Acids: A Comparative Overview

Several reagents can effect the transformation of a carboxylic acid to an acyl chloride.[5][7] The most common choices include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[3][4][5][8]

Thionyl chloride is frequently the reagent of choice for several practical reasons.[9] Its reaction with a carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[8][10] Because SO₂ and HCl are gases at standard temperatures, they are easily removed from the reaction mixture, driving the reaction to completion and simplifying the purification process.[8][10]

| Reagent | Formula | Byproducts | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify purification; cost-effective. | Highly corrosive and toxic; reacts violently with water.[11] |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Volatile byproducts; reactions can often be run at lower temperatures. | More expensive; byproduct CO is highly toxic; can be less selective.[12] |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Effective for a wide range of substrates. | Produces a liquid byproduct (POCl₃) that must be separated, often by distillation.[4][8] |

| Phosphorus Trichloride | PCl₃ | H₃PO₃(s) | Less vigorous reaction than PCl₅. | Stoichiometry requires 3 moles of acid per mole of PCl₃; produces solid byproduct.[8] |

The Thionyl Chloride Route: Mechanism and Rationale

The reaction between isonicotinic acid and thionyl chloride is a classic example of nucleophilic acyl substitution. The mechanism proceeds through several well-defined steps, which are crucial to understand for troubleshooting and optimization. A unique feature of this specific reaction is the basicity of the pyridine nitrogen, which plays a key role in the final product isolated.

Mechanistic Breakdown

-

Nucleophilic Attack: The reaction initiates with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride.[4][13]

-

Intermediate Formation: This attack forms a highly reactive protonated chlorosulfite intermediate and releases a chloride ion.[4]

-

Nucleophilic Acyl Substitution: The released chloride ion, a potent nucleophile, then attacks the carbonyl carbon of the intermediate. This leads to a tetrahedral intermediate which subsequently collapses.[4][5]

-

Product Formation & Irreversibility: The intermediate collapses to form the final this compound, while the unstable chlorosulfite leaving group decomposes into sulfur dioxide (SO₂) and another chloride ion.[5][10] The escape of gaseous SO₂ makes this step effectively irreversible.[5]

-

In-Situ Acid-Base Reaction: The hydrogen chloride (HCl) gas generated during the reaction readily protonates the basic nitrogen atom of the pyridine ring. Consequently, the final product is typically isolated not as the free base, but as This compound hydrochloride , a stable crystalline solid.[2][14][15]

Caption: Reaction mechanism for the formation of this compound Hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for robust performance.[14][16] All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Materials and Equipment

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or toluene

-

Round-bottomed flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle or oil bath

-

Stir bar or mechanical stirrer

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel)

-

Rotary evaporator

Synthetic Procedure

Caption: General experimental workflow for the synthesis.

Step-by-Step Method:

-

Reactor Setup: In a round-bottomed flask equipped with a magnetic stir bar, place isonicotinic acid (e.g., 1.0 mole, 123 g).[14] Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Addition: While cooling the flask in an ice bath, add an excess of thionyl chloride (e.g., 2.0-2.5 equivalents) all at once.[14][16] The reaction is exothermic and initial cooling is necessary to control the rate.

-

Reaction: Once the initial exothermic reaction subsides, remove the ice bath and heat the mixture to reflux using a heating mantle or oil bath. Maintain reflux for 1.5 to 3 hours, or until the evolution of gases (SO₂ and HCl) ceases.[14][15]

-

Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[15][16] It is critical to use a trap cooled with dry ice/acetone and a base trap (e.g., NaOH solution) to capture the volatile and corrosive SOCl₂.

-

Product Isolation: A crystalline residue should remain.[14] Add a volume of dry diethyl ether or toluene to the flask and stir or sonicate the mixture. This process, known as trituration, washes away soluble impurities and breaks up the solid mass.[14]

-

Filtration and Drying: Collect the white crystalline precipitate of isonicotinoyl chloride hydrochloride by vacuum filtration.[14] Wash the solid cake with additional portions of dry diethyl ether to remove any residual impurities. Dry the product under vacuum to yield the final compound.[14] A typical yield is high, often exceeding 90%.

Product Characterization and Analysis

Confirming the identity and purity of the synthesized this compound hydrochloride is essential. Standard analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A primary method for determining purity and confirming the molecular weight of the product.[17]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure. Due to the protonation of the pyridine nitrogen, the aromatic proton signals will be shifted downfield compared to the free base.

Critical Safety Considerations

Both reactants and products in this synthesis are hazardous and demand stringent safety protocols.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly toxic, corrosive, and a lachrymator.[18] It causes severe skin burns and eye damage.[11][19] Inhalation is toxic and can cause respiratory irritation.[19] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[11][18]

-

Handling: Always handle in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[11][19] Ensure an eyewash station and safety shower are immediately accessible.[11]

-

-

This compound hydrochloride:

-

Hazards: As an acyl chloride, it is corrosive and moisture-sensitive. It will react with water (including moisture in the air) to produce isonicotinic acid and HCl.[1]

-

Handling: Handle in a dry environment (e.g., under an inert atmosphere if possible) and store in a tightly sealed container in a cool, dry place.[20]

-

-

Byproducts (HCl and SO₂):

-

Hazards: Both are toxic and corrosive gases.

-

Handling: The reaction must be vented through a gas scrubbing system (e.g., a bubbler containing a concentrated NaOH solution) to neutralize these acidic gases before they are released into the fume hood exhaust.

-

Conclusion

The synthesis of this compound from isonicotinic acid using thionyl chloride is a robust and efficient method central to many synthetic campaigns in the life sciences. A thorough understanding of the reaction mechanism, particularly the in-situ formation of the hydrochloride salt, is key to successful execution. By adhering to the detailed protocols and prioritizing the stringent safety measures outlined in this guide, researchers can reliably produce this valuable chemical building block with high yield and purity, enabling the advancement of drug discovery and development programs.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

PrepChem.com. Synthesis of isonicotinoyl chloride. Retrieved from [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. Synthesis of isonicotinic acid chloride. Retrieved from [Link]

-

LookChem.com. (n.d.). Isonicotinoyl Chloride Hydrochloride Cas Number 39178-35-3. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Stabilization of blue phase from hydrogen-bonded bent-shaped and T-shaped molecules featuring a branched terminal group - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

- Google Patents. (n.d.). US2816140A - Process for the production of oxalyl chloride.

-

Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

CORE. (n.d.). The action of oxalyl chloride on alcohols in pyridine solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

ScienceDirect. (n.d.). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]

- Google Patents. (n.d.). US4341720A - Process for the preparation of oxalyl chloride.

-

ResearchGate. (2015, July 17). How can I synthesize 2- or 3- substituted isonicotinoyl chloride?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound HYDROCHLORIDE | CAS 39178-35-3. Retrieved from [Link]

-

ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

Sources

- 1. Buy this compound | 14254-57-0 [smolecule.com]

- 2. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. atlas.org [atlas.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. fishersci.com [fishersci.com]

- 12. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. prepchem.com [prepchem.com]

- 15. Isonicotinoyl Chloride Hydrochloride Cas Number 39178-35-3 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 16. prepchem.com [prepchem.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. westliberty.edu [westliberty.edu]

- 20. carlroth.com:443 [carlroth.com:443]

A-Technical Guide on the Synthesis and Reactivity of Pyridine-4-carbonyl Chloride

Abstract: This technical guide provides an in-depth analysis of the synthesis of pyridine-4-carbonyl chloride (isonicotinoyl chloride) via the reaction of isonicotinic acid with thionyl chloride (SOCl₂). The document elucidates the underlying reaction mechanisms, including the critical catalytic role of N,N-dimethylformamide (DMF), and presents a detailed, field-proven experimental protocol. It further explores the reactivity of the resulting acyl chloride, addressing the common query of its interaction with excess thionyl chloride and potential side reactions. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this essential synthetic transformation.

Introduction

This compound, also known as isonicotinoyl chloride, is a highly valuable building block in organic and medicinal chemistry. As a reactive acyl chloride, it serves as a precursor for the synthesis of a wide array of derivatives, including amides, esters, and ketones, many of which are key intermediates in the production of pharmaceuticals.

A frequent point of inquiry revolves around the "reaction of this compound with thionyl chloride." This query often stems from a misunderstanding of the chemical process. Thionyl chloride is not typically a reactant with the acyl chloride product; rather, it is the essential reagent used to synthesize this compound from its parent carboxylic acid, isonicotinic acid. This guide will first clarify and detail this canonical synthesis and then address the theoretical and practical outcomes of exposing the acyl chloride product to excess thionyl chloride.

Part 1: The Synthesis of this compound

The most common and efficient method for preparing this compound is the reaction of isonicotinic acid with thionyl chloride.[1][2] The overall transformation is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which effectively renders the reaction irreversible.[3][4]

Overall Reaction: C₅H₄NCOOH + SOCl₂ → C₅H₄NCOCl + SO₂ + HCl

The Uncatalyzed Reaction Mechanism

In the absence of a catalyst, the reaction proceeds through a nucleophilic acyl substitution pathway.

-

Activation of Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of the isonicotinic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of Chlorosulfite Intermediate: This initial attack forms a protonated acyl chlorosulfite intermediate. A chloride ion then deprotonates the hydroxyl group, releasing a molecule of HCl.

-

Nucleophilic Attack and Elimination: The chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate.[3] This leads to the formation of a tetrahedral intermediate which subsequently collapses. The collapse is driven by the reformation of the carbonyl double bond and the elimination of a chlorosulfite anion.

-

Final Product Formation: The unstable chlorosulfite anion decomposes into sulfur dioxide gas and a chloride ion, driving the reaction to completion.[3]

The Catalytic Role of N,N-Dimethylformamide (DMF)

In practice, this reaction is almost always accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF).[1][5][6] DMF catalysis significantly enhances the reaction rate by forming a more potent electrophilic intermediate, the Vilsmeier reagent.[5][7]

Mechanism of Vilsmeier Reagent Formation: DMF reacts with thionyl chloride to form an electrophilic imidoyl chloride species known as the Vilsmeier reagent, specifically N,N-dimethylchloroiminium chloride.[5][7][8]

-

The carbonyl oxygen of DMF attacks the sulfur atom of thionyl chloride.

-

Subsequent rearrangement and elimination of SO₂ and a chloride ion generates the highly reactive Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.

Catalytic Cycle:

-

Vilsmeier Reagent Formation: As described above.

-

Reaction with Carboxylic Acid: The isonicotinic acid attacks the electrophilic carbon of the Vilsmeier reagent.

-

Formation of Acyl Chloride: This forms an O-acyl-isourea intermediate which is highly reactive. A chloride ion attacks the carbonyl carbon of this intermediate, leading to the formation of this compound and regenerating the DMF catalyst.

The use of DMF as a catalyst is a well-established procedure for accelerating the synthesis of acyl halides from carboxylic acids.[5][9]

Part 2: Reactivity of this compound with Thionyl Chloride

Once this compound is formed, it is generally stable in the presence of excess thionyl chloride under typical reaction conditions (e.g., reflux). Acyl chlorides are generally difficult to store due to their high reactivity with nucleophiles like water, but the anhydrous conditions of the synthesis mixture provide a degree of stability.[10]

However, under forcing conditions (prolonged heating at high temperatures), side reactions could theoretically occur, although they are not commonly reported for this specific substrate.

-

Ring Chlorination: While thionyl chloride is not a potent aromatic chlorinating agent, extreme conditions could potentially lead to minor chlorination of the pyridine ring.

-

Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of thionyl chloride into sulfur chlorides, chlorine, and sulfur dioxide.[11] These reactive species could potentially lead to complex side products and discoloration of the reaction mixture.

-

Reaction with Pyridine Nitrogen: The pyridine nitrogen is nucleophilic and will be protonated by the HCl generated in situ, forming the hydrochloride salt. This is why the product is often isolated as isonicotinoyl chloride hydrochloride.[12] This protonation deactivates the ring towards electrophilic attack and prevents the nitrogen from reacting directly with thionyl chloride.

In standard laboratory and industrial practice, the primary operational step after the reaction is complete is the removal of excess thionyl chloride by distillation, often under reduced pressure, to isolate the desired product.[13]

Part 3: Experimental Protocol and Best Practices

This section provides a reliable, step-by-step protocol for the synthesis of this compound hydrochloride.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Isonicotinic Acid | >99% purity, dry | Starting material |

| Thionyl Chloride (SOCl₂) | >99% purity | Chlorinating agent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst |

| Round-bottom flask | Two-necked, appropriate size | Reaction vessel |

| Reflux condenser | With gas outlet/drying tube | To contain vapors and protect from moisture |

| Magnetic stirrer & stir bar | For efficient mixing | |

| Heating mantle | To control reaction temperature | |

| Distillation apparatus | To remove excess SOCl₂ | |

| Schlenk line or vacuum pump | For distillation under reduced pressure | |

| Dry diethyl ether or toluene | Anhydrous | For trituration and washing of the product |

Step-by-Step Methodology

-

Setup: Assemble a two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to neutralize HCl and SO₂). Ensure all glassware is thoroughly dried.

-

Charging the Flask: To the flask, add isonicotinic acid (1.0 equivalent).

-

Addition of Thionyl Chloride: Under stirring, cautiously add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can be exothermic, so cooling in an ice bath during addition is recommended.[12]

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.05 equivalents or a few drops).

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle. The reaction is typically complete within 1.5 to 3 hours, often indicated by the cessation of gas evolution and the dissolution of the solid isonicotinic acid.[12][13]

-

Work-up:

-

Purification:

-

Add a dry, non-polar solvent like diethyl ether or toluene to the crude residue.[12]

-

Stir or triturate the solid to break it up and wash away any soluble impurities.

-

Filter the white to off-white solid precipitate, wash with another portion of the dry solvent, and dry under vacuum. This yields isonicotinoyl chloride hydrochloride of sufficient purity for most subsequent reactions.[12]

-

Safety and Troubleshooting

-

Safety: Thionyl chloride is corrosive, toxic, and reacts violently with water.[13] All operations must be performed in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The HCl and SO₂ byproducts are also toxic and corrosive.

-

Troubleshooting:

-

Incomplete Reaction: If starting material remains, ensure the thionyl chloride was not degraded by moisture and that the reaction was heated at reflux for a sufficient duration.

-

Dark Product Color: Discoloration can result from overheating or impurities in the starting material. Purification by trituration can often resolve this.

-

Low Yield: Ensure all glassware was scrupulously dry, as moisture will hydrolyze both the thionyl chloride and the acyl chloride product.

-

Part 4: Visualization of Core Mechanisms

Uncatalyzed Mechanism

Caption: The Vilsmeier cycle showing DMF's catalytic role.

Conclusion

The synthesis of this compound is a fundamental transformation reliant on the reaction of isonicotinic acid with thionyl chloride, a process significantly accelerated by a DMF catalyst. The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism, culminating in a stable hydrochloride salt of the acyl chloride. While the product is reactive, it does not typically engage in further reactions with excess thionyl chloride under standard preparative conditions. A thorough understanding of this mechanism, coupled with adherence to a robust experimental protocol and stringent safety measures, is paramount for the successful and efficient synthesis of this key chemical intermediate.

References

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]

-

Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions . American Chemical Society. [Link]

-

Beyond a solvent: triple roles of dimethylformamide in organic chemistry . National Institutes of Health (PMC). [Link]

-

Vilsmeier adducts of dimethylformamide . Journal of the Chemical Society C: Organic. [Link]

-

Procedure . Organic Syntheses. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-indol-2-yl) malonaldehyde and their utilization in heterocyclic synthesis . International Journal of ChemTech Research. [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides . Scientific Research Publishing (Scirp.org). [Link]

-

Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification . Royal Society of Chemistry Publishing. [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid . Henry Rzepa's Blog. [Link]

-

Vilsmeier reagent . Wikipedia. [Link]

- Dmf role in acid chloride form

-

N-(4-Pyridyl)pyridinium chloride hydrochloride . Organic Syntheses Procedure. [Link]

-

Synthesis of isonicotinoyl chloride . PrepChem.com. [Link]

-

Acid Chloride Formation - Thionyl Chloride . ChemTube3D. [Link]

-

Acid chlorides | Organic Chemistry II Class Notes . Fiveable. [Link]

-

Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens . Chemical Communications (RSC Publishing). [Link]

-

Synthesis of isonicotinic acid chloride . PrepChem.com. [Link]

-

Acids to Acyl Chlorides, Part 1 . YouTube. [Link]

-

How i can modify fatty acid in to acyl chloride using thionyl chloride ? . ResearchGate. [Link]

-

Pyridine synthesis . Organic Chemistry Portal. [Link]

-

Action of thionyl chloride on carboxylic acids in presence of pyridine . PubMed. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. Vilsmeier-Haack Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Pyridine-4-carbonyl Chloride: Properties, Reactivity, and Applications

Introduction: A Versatile and Reactive Building Block

Pyridine-4-carbonyl chloride, also known as isonicotinoyl chloride, is a highly reactive acyl chloride derivative of pyridine. Its structure, featuring an electron-deficient pyridine ring coupled with a potent electrophilic carbonyl center, makes it an indispensable reagent in modern organic synthesis. This guide provides an in-depth exploration of its physical and chemical properties, mechanistic behavior, and practical applications for researchers, chemists, and professionals in drug development.

A critical distinction for any researcher is understanding the two common forms of this reagent: the reactive free base, This compound , and its more stable, commercially prevalent solid form, This compound hydrochloride . The free base is typically a pungent, colorless to pale yellow liquid, highly sensitive to moisture, and is the active species in most synthetic transformations.[1] The hydrochloride salt is a crystalline solid, which offers superior stability for storage and handling but must often be neutralized or used under conditions that liberate the free base for reaction.[2] This guide will address both forms, providing clarity on their respective properties and uses.

Part 1: Physicochemical Properties and Spectroscopic Signature

Accurate characterization is the bedrock of reproducible science. This section details the fundamental physical properties and the expected spectroscopic data for identifying and verifying the integrity of this compound.

Nomenclature and Core Properties

The choice between the free base and its hydrochloride salt is a classic trade-off between reactivity and stability. The free base is primed for synthesis, while the salt is ideal for storage.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Synonyms | Isonicotinoyl chloride | Isonicotinoyl chloride HCl |

| CAS Number | 14254-57-0[3] | 39178-35-3[4] |

| Molecular Formula | C₆H₄ClNO[1] | C₆H₅Cl₂NO[4] |

| Molecular Weight | 141.55 g/mol [1] | 178.02 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[1] | Almost white to beige crystalline powder[2] |

| Melting Point | N/A (Liquid at RT) | 159-161 °C[4] |

| Boiling Point | ~252.9 °C at 760 mmHg (for HCl salt)[4] | Decomposes |

| Solubility | Soluble in anhydrous organic solvents (DCM, THF) | Soluble in methanol; reacts with water[4] |

Predicted Spectroscopic Analysis

-

¹H NMR Spectroscopy: The symmetry of the 4-substituted pyridine ring simplifies the aromatic region. Two distinct signals are expected:

-

H-2, H-6: A doublet located significantly downfield (predicted δ 8.8-9.0 ppm) due to the deshielding effects of both the ring nitrogen and the adjacent electron-withdrawing carbonyl group.

-

H-3, H-5: A corresponding doublet further upfield (predicted δ 7.9-8.1 ppm).

-

-

¹³C NMR Spectroscopy: The spectrum is expected to show four signals:

-

C=O: The carbonyl carbon signal will be significantly downfield (predicted δ 168-172 ppm).

-

C-4: The carbon attached to the carbonyl group (predicted δ 145-148 ppm).

-

C-2, C-6: The carbons adjacent to the nitrogen (predicted δ 150-153 ppm).

-

C-3, C-5: The remaining two carbons (predicted δ 122-125 ppm).

-

-

Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band corresponding to the C=O stretch of the acyl chloride.

-

C=O Stretch: Expected in the range of 1750-1790 cm⁻¹ . The position at a higher frequency than typical ketones is characteristic of the high electrophilicity of the acyl chloride carbonyl.

-

C=N/C=C Stretches: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.[5]

-

-

Mass Spectrometry (EI-MS): The fragmentation pattern is predictable and highly informative.

-

Molecular Ion (M⁺): A peak at m/z = 141 (and a smaller M+2 peak at 143 due to the ³⁷Cl isotope).

-

Primary Fragmentation: The most likely initial fragmentation is the loss of the chlorine radical to form the highly stable isonicotinoyl cation at m/z = 106 . This is often the base peak.

-

Secondary Fragmentation: The isonicotinoyl cation can subsequently lose carbon monoxide (CO) to yield the pyridyl cation at m/z = 78 .[6]

-

Part 2: Chemical Reactivity and Mechanistic Pathways

This compound is a potent acylating agent, readily reacting with a wide range of nucleophiles. Its reactivity is governed by the highly electrophilic acyl chloride group, influenced by the electron-withdrawing nature of the pyridine ring.

Mechanism of Nucleophilic Acyl Substitution

The reaction with nucleophiles (e.g., alcohols, amines) proceeds via the canonical tetrahedral addition-elimination mechanism. However, in many protocols, a base such as pyridine or triethylamine is added. This base serves a dual purpose: it neutralizes the HCl byproduct, but it can also act as a nucleophilic catalyst.

Causality of Catalysis: Pyridine is often more nucleophilic than the alcohol or amine substrate and can attack the acyl chloride first.[7] This rapid, reversible reaction forms an N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acyl chloride due to the formal positive charge on the pyridine nitrogen. The alcohol or amine can then attack this highly activated intermediate, leading to a faster overall reaction rate.[8][9]

Caption: Catalytic cycle of acylation showing the formation of the highly reactive N-acylpyridinium intermediate.

Key Chemical Transformations

-

Amidation: Reacts rapidly with primary and secondary amines to form stable amides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

-

Esterification: Reacts with alcohols to form esters. The reaction often requires a base to proceed efficiently.

-

Hydrolysis: Extremely sensitive to water, hydrolyzing quickly to form isonicotinic acid (pyridine-4-carboxylic acid) and HCl.[1] This necessitates the use of anhydrous solvents and inert atmospheres during reactions.

-

Reduction: Can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield pyridine-4-methanol.[1]

Part 3: Synthesis, Handling, and Safety

Protocol: Synthesis from Isonicotinic Acid

A standard laboratory preparation involves the reaction of isonicotinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]

Workflow Diagram: Synthesis of this compound

Caption: A typical laboratory workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation (Anhydrous Conditions): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet), add isonicotinic acid (1.0 eq).

-

Causality: All glassware must be scrupulously dried. The starting material and the product are highly sensitive to moisture, which would lead to hydrolysis and reduced yield.

-

-

Addition of Reagent: Under an inert atmosphere (N₂ or Ar), slowly add an excess of thionyl chloride (SOCl₂, 2-5 eq) to the flask. A catalytic amount of anhydrous dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Causality: Refluxing ensures the reaction goes to completion. The solid isonicotinic acid will slowly dissolve as it is converted to the liquid acid chloride.

-

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a base trap for the acidic vapors).

-

Causality: Complete removal of SOCl₂ is crucial, as its presence would interfere with subsequent reactions.

-

-

Isolation: The resulting crude this compound can often be used directly in the next synthetic step. For higher purity, it can be purified by vacuum distillation.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is corrosive, a lachrymator (tear-inducing), and reacts violently with water.[1][12] It can cause severe skin burns and eye damage upon contact.[1]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a flame-resistant lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[12] Keep away from water, alcohols, amines, and strong bases.

| GHS Pictogram | Hazard Statement |

| H314: Causes severe skin burns and eye damage.[13] | |

| H335: May cause respiratory irritation.[13] |

Part 4: Applications in Advanced Synthesis

The unique reactivity of this compound makes it a valuable tool for introducing the isonicotinoyl moiety into complex molecules, a common strategy in medicinal chemistry and materials science.

Representative Protocol: Amide Synthesis

This protocol details the acylation of a generic primary amine.

-

Setup: Dissolve the primary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Causality: The reaction is cooled to control the initial exothermic reaction. Triethylamine acts as an acid scavenger for the HCl byproduct without competing as a nucleophile.

-

-

Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Causality: This aqueous work-up sequence systematically removes unreacted starting materials and byproducts, purifying the desired amide in the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by column chromatography or recrystallization.

Broader Synthetic Utility

-

Pharmaceuticals: The isonicotinoyl group is a key structural motif in various drugs, including the anti-tuberculosis agent isoniazid.

-

Heterocyclic Chemistry: It serves as a precursor for synthesizing more complex heterocyclic systems like pyrazoles and quinolones.[1]

-

Functional Materials: Its ability to react with various functional groups allows for the creation of novel polymers and luminescent materials with tailored electronic properties.[1]

Conclusion

This compound is a powerful and versatile reagent whose utility is defined by its high reactivity. A thorough understanding of its properties, the mechanistic nuances of its reactions, and its stringent handling requirements is essential for its safe and effective use. By leveraging its capacity as a potent acylating agent, researchers can continue to build complex molecular architectures that drive innovation in medicine, agriculture, and materials science.

References

-

Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(44), 27352-27361. Available at: [Link]

-

SciSpace. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from: [Link]

-

ResearchGate. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from: [Link]

-

Reddit. (2021). Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? Retrieved from: [Link]

-

ResearchGate. (n.d.). Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2. Retrieved from: [Link]

-

ChemBK. (2024). This compound. Retrieved from: [Link]

-

PrepChem.com. (n.d.). Synthesis of isonicotinic acid chloride. Retrieved from: [Link]

-

ResearchGate. (2015). How can I synthesize 2- or 3- substituted isonicotinoyl chloride? Retrieved from: [Link]

-

Floris, B., Medda, R., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Chemistry, 4(1), 101-112. Available at: [Link]

-

Kącka, M., & Urbański, T. (1967). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 15(9), 413-418. Available at: [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from: [Link]

-

Sharma, R., & Singh, P. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 6(1), 34-39. Available at: [Link]

-

Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from: [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1983). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 8(1), 65-72. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from: [Link]

-

Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound HYDROCHLORIDE | CAS 39178-35-3. Retrieved from: [Link]

-

B. Smith. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonyl chloride. In PubChem Compound Database. Retrieved from: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from: [Link]

Sources

- 1. Buy this compound | 14254-57-0 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isonicotinic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. reddit.com [reddit.com]

- 10. prepchem.com [prepchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyridine-2-carbonyl chloride | C6H4ClNO | CID 135034 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to Pyridine-4-carbonyl Chloride

An In-depth Monograph for Chemical Researchers and Pharmaceutical Development Professionals

Introduction: The Strategic Importance of Pyridine-4-carbonyl Chloride

This compound, also known as isonicotinoyl chloride, is a highly reactive acyl chloride that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring an electrophilic carbonyl chloride group attached to the 4-position of a pyridine ring, imparts a distinct reactivity profile that is leveraged in the construction of a diverse array of complex molecules. The presence of the nitrogen atom in the pyridine ring influences the compound's electronic properties and reactivity, making it a more versatile reagent compared to many other acyl chlorides.[1] This guide provides a comprehensive overview of this compound, its hydrochloride salt, their chemical properties, synthesis, handling, and significant applications in the pharmaceutical and materials science industries.

Core Identifiers and Molecular Structure

A point of common confusion is the distinction between this compound and its hydrochloride salt. For clarity, this guide will address both, as the hydrochloride is frequently the commercially available and utilized form due to its enhanced stability.[2]

This compound (Free Base)

-

Molecular Weight: 141.55 g/mol [1]

-

IUPAC Name: this compound[1]

-

Structure:

-

SMILES: C1=CN=CC=C1C(=O)Cl[1]

-

This compound hydrochloride (Isonicotinoyl chloride hydrochloride)

Physicochemical Properties: A Comparative Overview

The physical state and properties of the free base and its hydrochloride salt differ significantly, which has implications for their storage and application.

| Property | This compound (CAS: 14254-57-0) | This compound hydrochloride (CAS: 39178-35-3) |

| Appearance | Colorless to pale yellow liquid | Light cream to white crystalline powder/solid[4][8] |

| Melting Point | 144-145 °C[9][10] | 153 - 161 °C[4][5] |

| Boiling Point | 215.3±13.0 °C (Predicted)[9][10] | 252.9°C at 760 mmHg[8][11] |

| Solubility | Reacts with water | Soluble in methanol (50 mg/mL)[5][8] |

| Stability | Moisture sensitive | Moisture sensitive, more stable for storage[2][4][8] |

Synthesis and Mechanism

The most prevalent laboratory and industrial synthesis of this compound involves the reaction of its corresponding carboxylic acid, isonicotinic acid, with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1]

Reaction Scheme:

C₅H₄NCOOH + SOCl₂ → C₅H₄NCOCl + SO₂ + HCl

This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating its displacement by a chloride ion.

Detailed Experimental Protocol: Synthesis of Isonicotinoyl Chloride Hydrochloride

This protocol details the synthesis of the more stable hydrochloride salt.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 123 g (1 mole) of isonicotinic acid.[12]

-

Addition of Thionyl Chloride: While cooling the flask in an ice bath, add 250 ml of thionyl chloride all at once. An exothermic reaction will occur.[12]

-

Reflux: Once the initial exothermic reaction subsides, heat the mixture to reflux using an oil bath for approximately 1.5 hours.[12][13]

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under vacuum. This will yield a crystalline residue.[12][13]

-

Workup: To the crystalline residue, add 100 ml of dry diethyl ether and stir the mixture. The resulting white precipitate is the isonicotinoyl chloride hydrochloride.[12]

-

Purification: Filter the white precipitate, wash it with an additional 50 ml of diethyl ether, and dry it to obtain the final product.[12]

Chemical Reactivity and Key Transformations

The high reactivity of the acyl chloride group makes this compound a versatile intermediate for introducing the isonicotinoyl moiety.

Nucleophilic Acyl Substitution

This is the hallmark reaction of this compound, readily reacting with a wide range of nucleophiles. The general mechanism is a two-step addition-elimination process.[14][15]

-

Reaction with Amines: Forms amides. This reaction is fundamental in the synthesis of many pharmaceuticals. Two equivalents of the amine are typically used, one as the nucleophile and the second to neutralize the HCl byproduct.[15][16]

-

Reaction with Alcohols and Phenols: Produces esters.

-

Reaction with Water (Hydrolysis): Vigorously reacts with water to hydrolyze back to isonicotinic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.[1]

-

Reaction with Thiols: Yields thioesters.

Caption: Nucleophilic acyl substitution of this compound with an amine.

Applications in Drug Development and Materials Science

This compound is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and functional materials.

Pharmaceutical Synthesis

-

Isoniazid Synthesis: this compound is a key intermediate in one of the synthetic routes to Isoniazid, a first-line antitubercular drug.[17][18] The synthesis involves the reaction of isonicotinic acid with hydrazine, which can be facilitated by the more reactive acyl chloride.[17][18]

-

Heterocyclic Chemistry: It is widely used to introduce the pyridinylcarbonyl group into various heterocyclic systems to explore their structure-activity relationships (SAR) in drug discovery.[1] This has led to the development of novel compounds with potential therapeutic applications.

-

Peptide Synthesis: Its unique reactivity allows for the efficient coupling of hindered amino acids in peptide synthesis, contributing to the development of new therapeutic peptides.[1]

Caption: Role of this compound in the synthesis of Isoniazid.

Materials Science

The reactivity of this compound is also harnessed in the synthesis of functionalized materials. It is used to create novel polymers, catalysts, and luminescent materials with tailored properties for applications in organic electronics and drug delivery systems.[1]

Safety, Handling, and Storage

This compound and its hydrochloride salt are corrosive and moisture-sensitive compounds that require careful handling.

-

Hazards: They are corrosive and can cause severe skin burns and eye damage.[1][4] Contact with water results in a violent reaction that liberates toxic and corrosive hydrogen chloride gas.[4]

-

Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Storage: Store in a cool, dry, and well-ventilated area away from water, alcohols, amines, and strong bases.[4] Containers should be tightly sealed.

Conclusion

This compound is a reagent of significant strategic value in synthetic chemistry. Its high reactivity, governed by the electrophilic acyl chloride group and modulated by the pyridine ring, makes it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling is paramount to safely and effectively harnessing its synthetic potential in the development of novel pharmaceuticals and advanced materials.

References

-

LookChem. (n.d.). Cas 14254-57-0,Isonicotinic acid chloride. Retrieved from [Link]

-

AA Blocks. (n.d.). 39178-35-3 | MFCD00012830 | Isonicotinoyl chloride hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

IJSDR. (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

A-Level Chemistry. (2024, October 26). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

-

Revisely. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

-

Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

-

Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

-

ResearchGate. (2025, December 25). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of isonicotinic acid chloride. Retrieved from [Link]

-

YouTube. (2021, March 11). 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines. Retrieved from [Link]

-

SlideShare. (n.d.). Isoniazid. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2021, May 31). SYNTHESIS OF ISONIAZID. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Inchem.org. (n.d.). Isoniazid (PIM 288). Retrieved from [Link]

Sources

- 1. Buy this compound | 14254-57-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]

- 6. Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isonicotinyl Chloride Hydrochloride | LGC Standards [lgcstandards.com]

- 8. aablocks.com [aablocks.com]

- 9. Cas 14254-57-0,Isonicotinic acid chloride | lookchem [lookchem.com]

- 10. 14254-57-0 | CAS DataBase [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. savemyexams.com [savemyexams.com]

- 16. chemistrystudent.com [chemistrystudent.com]

- 17. ijsdr.org [ijsdr.org]

- 18. Isoniazid | PPT [slideshare.net]

A Technical Guide to the Solubility of Pyridine-4-carbonyl Chloride Hydrochloride for Synthetic and Pharmaceutical Applications

Executive Summary

Pyridine-4-carbonyl chloride, most commonly handled as its more stable hydrochloride salt (Isonicotinoyl chloride hydrochloride, CAS: 39178-35-3), is a cornerstone reagent in organic synthesis, serving as a critical precursor for a multitude of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[1] Its efficacy in acylation reactions is fundamentally governed by its solubility and stability in the chosen reaction medium. An incorrect solvent choice can lead to failed reactions, impurity generation, and significant purification challenges. This guide provides an in-depth analysis of the solubility profile of this compound hydrochloride, grounded in physicochemical principles and supported by evidence from the synthetic literature. We will explore its behavior in dichloromethane (DCM) and other common organic solvents, explain the chemical rationale behind these observations, and provide a robust protocol for empirical solubility determination.

Foundational Physicochemical Properties Governing Solubility

Understanding the molecular structure of this compound hydrochloride is paramount to predicting its solubility. The molecule possesses several key features:

-

The Acyl Chloride Group (-COCl): This functional group is a powerful electrophile, making the molecule highly reactive toward nucleophiles.[2] It is also highly polar.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and imparts significant polarity to the molecule.

-

The Hydrochloride Salt: In its common commercial form, the pyridine nitrogen is protonated and paired with a chloride counter-ion (C₅H₅N⁺H-COCl · Cl⁻). This ionic character drastically influences its solubility profile compared to the free base, favoring more polar solvents and disfavoring non-polar ones.

The primary principle governing its solubility is "like dissolves like." However, a critical caveat is the compound's high reactivity. This compound readily and irreversibly reacts with protic solvents such as water, alcohols, and primary/secondary amines. [2] This is not a dissolution process but a chemical transformation (hydrolysis or aminolysis). Therefore, the ideal solvents are aprotic and possess a polarity sufficient to solvate the ionic hydrochloride salt.

Solubility Profile in Common Organic Solvents

The selection of a solvent is a balance between achieving sufficient concentration for reaction kinetics and minimizing reactivity and degradation. Based on empirical data and evidence from synthetic procedures, the solubility can be categorized as follows.

Dichloromethane (DCM): The Preferred Solvent

Dichloromethane is widely regarded as an excellent solvent for reactions involving this compound hydrochloride. Its moderate polarity is well-suited to solubilizing the compound, enabling homogeneous reaction conditions. Numerous synthetic procedures utilize DCM for acylations, indicating good solubility and practical utility.[3]

-

Causality: DCM is a polar aprotic solvent. It can effectively solvate the polar acyl chloride and the pyridinium chloride salt through dipole-dipole interactions without possessing nucleophilic groups that would react with the solute.

-

A Note on Long-Term Stability: While ideal for reactions, studies have shown that pyridine derivatives can react slowly with DCM over extended periods (weeks to months) under ambient conditions to form methylenebispyridinium salts.[4] This is not a concern for typical reaction timescales but counsels against storing stock solutions in DCM for long durations.

Comparative Solubility Analysis

The following table summarizes the solubility and compatibility of this compound hydrochloride in a range of common laboratory solvents.

| Solvent | Chemical Class | Polarity (Index) | Solubility/Compatibility | Rationale & In-Text Citation |

| Dichloromethane (DCM) | Chlorinated | 3.1 | Soluble / Recommended | Good polarity match for solvation; widely used in synthesis.[3] |

| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble / Recommended | A polar aprotic ether that is a common solvent for acylation reactions. |

| Acetonitrile (MeCN) | Nitrile | 5.8 | Soluble / Recommended | A polar aprotic solvent suitable for creating homogeneous reaction mixtures. |

| Toluene | Aromatic | 2.4 | Forms Slurry / Usable | Lower polarity leads to suspension rather than true solution, suitable for heterogeneous reactions.[1] |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Use with Extreme Caution / Reactive | While it will dissolve the salt, DMF can react with acyl chlorides to form Vilsmeier-type reagents or act as a reactant itself, especially upon heating.[5][6] |

| Methanol (MeOH) / Ethanol | Alcohol (Protic) | 5.1 | Reactive / Not Recommended | Rapidly reacts to form the corresponding methyl or ethyl ester and HCl.[2] |

| Water (H₂O) | Protic | 10.2 | Reactive / Not Recommended | Rapidly hydrolyzes to form pyridine-4-carboxylic acid and HCl.[2] |

| Diethyl Ether | Ether | 2.8 | Insoluble / Poor | Polarity is too low to effectively solvate the ionic salt. Used as a wash solvent, implying poor solubility.[1] |

| Hexanes / Heptane | Aliphatic | 0.1 | Insoluble / Not Recommended | Non-polar solvent incapable of solvating the polar, ionic compound. |

| Ethyl Acetate (EtOAc) | Ester | 4.4 | Sparingly Soluble | Often used for extraction of less polar pyridine derivatives post-reaction, suggesting limited solubility for the highly polar starting material.[1] |

Experimental Protocol for Solubility Determination

To ensure reproducibility and safety, determining the solubility of a reactive compound like this compound hydrochloride requires a meticulous approach. This protocol describes a self-validating system for generating reliable qualitative and semi-quantitative solubility data.

Safety Precaution: this compound hydrochloride is corrosive and a lachrymator.[2] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Methodology

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen). All solvents must be of anhydrous grade.

-

Aliquot Solute: Accurately weigh approximately 100 mg of this compound hydrochloride into a dry vial equipped with a magnetic stir bar.

-

Inert Atmosphere: Purge the vial with nitrogen or argon gas and seal with a septum cap.

-

Solvent Addition: Using a dry syringe, add the test solvent in precise increments (e.g., 0.2 mL).

-

Equilibration: After each addition, stir the mixture vigorously for 5-10 minutes at a constant, controlled temperature (e.g., 20 °C).

-

Observation: Visually inspect the mixture against a dark background.

-

If all solid dissolves, the compound is soluble at that concentration. Continue adding solvent to find the saturation point.

-

If solid remains, the solution is saturated or the compound is sparingly soluble/insoluble.

-

-

Saturation Point: Continue adding solvent increments until a clear solution is obtained or until a large volume of solvent has been added with no appreciable dissolution. The point at which a minimal amount of solid remains after extended stirring is the saturation point.

-

Calculation (Semi-Quantitative): Calculate the approximate solubility based on the mass of the solute and the total volume of solvent added to achieve a clear solution (e.g., 100 mg / 1.5 mL = ~67 mg/mL).

-

Data Recording: Meticulously record the solvent, temperature, volumes used, and qualitative observations ("Soluble," "Sparingly Soluble," "Insoluble," "Reactive - gas evolution/color change").

Workflow Diagram

The following diagram illustrates the logical flow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a reactive solid.

Implications for Chemical Synthesis

-

Reaction Homogeneity: For reactions requiring precise stoichiometric control and predictable kinetics, choosing a solvent from the "Recommended" list (DCM, THF, MeCN) is crucial to achieve a homogeneous solution.

-

Heterogeneous Reactions: In cases like Friedel-Crafts acylations, where a Lewis acid catalyst is also a solid, a solvent like toluene can be effective, as the reaction proceeds in a slurry.[1]

-

Purification: Understanding insolubility is key for purification. The poor solubility of the hydrochloride salt in diethyl ether allows the product to be isolated and washed free of non-polar impurities by simple filtration.[1]

-

Avoiding Side Reactions: The high reactivity with protic solvents and potential reactivity with amide solvents like DMF underscores the importance of using only high-purity, anhydrous aprotic solvents to prevent yield loss and the formation of difficult-to-remove impurities like pyridine-4-carboxylic acid.

Conclusion

This compound hydrochloride is a polar, ionic, and highly reactive compound. Its solubility is highest in polar aprotic solvents such as dichloromethane (DCM) , acetonitrile, and THF, which represent the best choices for conducting homogeneous reactions. Non-polar solvents like diethyl ether and hexanes are ineffective for dissolution and are best used for washing and precipitation. Finally, all protic solvents (water, alcohols) and potentially reactive aprotic solvents (DMF) must be strictly avoided to prevent chemical degradation of the reagent. The application of the principles and protocols outlined in this guide will empower researchers to make informed solvent selections, leading to more successful, efficient, and reproducible synthetic outcomes.

References

-

PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

- Charonnat, R., Harispe, M. J. V., & Chevillard, L. (1948). Sur quelques esters nicotiques de mono et poly-alcools et lews derives halogeno-alcoyles. Memoires Presentes a la Societe Chimique, 206. (Referenced in: Google Patents. (2017).

- Google Patents. (2012). US8124782B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide.

-

Akbari, J., Heydari, A., & Mehrdad, M. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(82), 79069-79091. (Referenced in PMC version: [Link])

-

Costentin, C., Robert, M., & Savéant, J. M. (2011). DMF-formylation method of pyridine ring... HETEROCYCLES, 83(9), 1989-1996. Retrieved from [Link]

-

Rudine, A. B., Walter, M. G., & Wamser, C. C. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 75(11), 3884–3887. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Buy this compound | 14254-57-0 [smolecule.com]

- 3. US8124782B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide - Google Patents [patents.google.com]

- 4. csustan.edu [csustan.edu]

- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Custodian's Handbook: A Technical Guide to the Stability and Storage of Pyridine-4-carbonyl Chloride

Abstract

Pyridine-4-carbonyl chloride, and its commonly used hydrochloride salt, is a cornerstone reagent in synthetic chemistry, prized for its role as a versatile acylating agent in the development of pharmaceuticals and novel materials.[1] However, its high reactivity, the very trait that makes it synthetically valuable, also renders it susceptible to degradation, posing significant challenges for its long-term stability and safe handling. This technical guide provides an in-depth examination of the chemical stability of this compound, delineates the mechanisms of its degradation, and establishes rigorous, field-proven protocols for its proper storage and handling. This document is intended for researchers, chemists, and drug development professionals who rely on the integrity of this critical reagent for reproducible and successful outcomes.

Introduction: The Double-Edged Sword of Reactivity

This compound, also known as isonicotinoyl chloride, belongs to the class of acyl chlorides. The electrophilic nature of the carbonyl carbon, amplified by the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring, makes it an exceptionally reactive intermediate for nucleophilic acyl substitution reactions.[2] This reactivity is fundamental to its widespread use in forming stable amide and ester linkages, crucial steps in the synthesis of complex molecules.[1][2]

However, this inherent reactivity also makes it exquisitely sensitive to its environment. The primary antagonist to its stability is nucleophilic attack, most commonly by ambient moisture. Understanding and mitigating this degradation pathway is paramount to preserving the reagent's purity, ensuring experimental reproducibility, and maintaining a safe laboratory environment.

Chemical Stability and Degradation Pathways

The stability of this compound is fundamentally dictated by its susceptibility to nucleophiles. The most prevalent and consequential degradation pathway is hydrolysis.

The Inevitable Reaction: Hydrolysis

Exposure to moisture, even atmospheric humidity, initiates a rapid and irreversible hydrolysis reaction. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This process leads to the formation of pyridine-4-carboxylic acid (isonicotinic acid) and corrosive hydrogen chloride (HCl) gas.[1][3][4]

This degradation has two major consequences:

-

Loss of Purity: The formation of pyridine-4-carboxylic acid reduces the effective concentration of the active acylating agent, leading to lower yields and the introduction of impurities in subsequent reactions.

-

Hazard Generation: The liberation of HCl gas can create a corrosive atmosphere within the storage container, potentially compromising the container's integrity and posing a significant inhalation hazard upon opening.[3]

The mechanism is a classic nucleophilic acyl substitution, as illustrated below.

Caption: Hydrolysis of this compound.

Incompatibilities

Beyond water, this compound is incompatible with a range of substances that can act as nucleophiles or promote degradation. These include:

-

Strong Bases: Can deprotonate any trace water, increasing its nucleophilicity, or directly attack the carbonyl group.[3]

-

Alcohols: React via alcoholysis to form esters, another form of reagent degradation if not the intended reaction.[4][5]

-

Strong Oxidizing Agents: While the pyridine ring is somewhat deactivated, strong oxidizers can lead to decomposition.[3]

Recommended Storage and Handling Protocols

A self-validating system for storing and handling this compound is one where the integrity of the compound is presumed to be maintained as long as the protocols are strictly followed. The causality behind these protocols is directly linked to mitigating the risks outlined above.

Storage Conditions

The primary goal of storage is complete exclusion of atmospheric moisture.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3][6] | Prevents contact with atmospheric moisture and oxygen, inhibiting hydrolysis and potential oxidative degradation. |

| Temperature | Store in a cool, dry place.[3][7] Refrigeration is often recommended.[5] | Lowers the rate of any potential decomposition reactions. |

| Container | Tightly sealed, non-reactive container (e.g., glass with a secure cap).[3][7] | Prevents ingress of moisture. The hydrochloride salt may be corrosive to metals. |

| Location | Well-ventilated, dedicated corrosive storage area.[3][6] | Ensures any potential off-gassing of HCl is safely managed and prevents accidental contact with incompatible materials. |

Experimental Workflow: Handling Protocol

This protocol ensures that the reagent is only exposed to a controlled, inert environment during use.

Caption: Inert Atmosphere Handling Workflow.

Step-by-Step Methodology:

-

Acclimatization: Before opening, allow the reagent container to warm to ambient laboratory temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold reagent.

-

Inert Environment: All manipulations should be performed exclusively under a dry, inert atmosphere, such as a nitrogen-filled glove box or using Schlenk line techniques.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[3][8] All handling must occur within a certified chemical fume hood to manage potential HCl vapor.[3]

-

Dispensing: Use clean, dry glassware and utensils. Quickly weigh or measure the required amount and immediately and tightly reseal the main container.

-

Post-Dispensing Seal: Before returning to storage, it is best practice to purge the headspace of the container with dry nitrogen or argon and wrap the cap/stopper with paraffin film to provide a secondary barrier against moisture ingress.

Conclusion: Vigilance as a Prerequisite for Validity

The chemical integrity of this compound is not a passive state but an actively maintained condition. Its high reactivity, while synthetically advantageous, demands a rigorous and proactive approach to storage and handling. The principal threat is hydrolysis, a rapid process that degrades the reagent and produces hazardous byproducts.[1] By implementing the protocols detailed in this guide—specifically, the uncompromising exclusion of moisture through inert atmosphere techniques and proper storage conditions—researchers can ensure the reagent's purity, safeguard the validity of their experimental results, and maintain a secure laboratory environment. Adherence to these principles is not merely a matter of best practice; it is a fundamental component of sound scientific methodology.

References

-

Fisher Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from Fisher Scientific.[3]

-

Smolecule. (n.d.). This compound. Retrieved from Smolecule.[1]

-

Benchchem. (n.d.). This compound. Retrieved from Benchchem.[2]

-

ECHEMI. (n.d.). 4-Chloro-pyridine-2-carbonyl chloride SDS. Retrieved from ECHEMI.[7]

-

Fisher Scientific. (2023, September 1). Safety Data Sheet: 2-Chlorothis compound. Retrieved from Fisher Scientific.[6]

-

Sigma-Aldrich. (2025, August 5). Safety Data Sheet. Retrieved from Sigma-Aldrich.[9]

-

Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(41), 25653-25661. [Link]]

-

Manchester Organics. (n.d.). This compound hydrochloride. Retrieved from Manchester Organics.[10]

-

ChemicalBook. (2025, September 28). ISONICOTINOYL CHLORIDE HYDROCHLORIDE. Retrieved from ChemicalBook.[11]

-

Pipzine Chemicals. (n.d.). 4-Chloro-pyridine-2-carbonyl chloride. Retrieved from Pipzine Chemicals.[12]

-

TCI Chemicals. (n.d.). Safety Data Sheet: Pyridine-2-carbonyl Chloride Hydrochloride. Retrieved from TCI Chemicals.[5]

-

Apollo Scientific. (2023, July 6). Pyridine-4-carbohydrazide. Retrieved from Apollo Scientific.[13]

-

Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances.[14]

-

ECHEMI. (n.d.). Isonicotinoyl chloride hydrochloride Formula. Retrieved from ECHEMI.[15]

-

Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing.

-

ChemBK. (2024, April 9). This compound. Retrieved from ChemBK.[16]

-